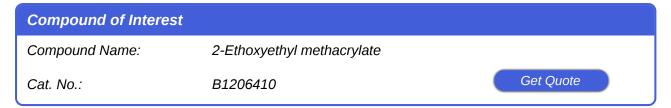


Spectroscopic Profile of 2-Ethoxyethyl Methacrylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethoxyethyl methacrylate** (CAS No. 2370-63-0), a monomer frequently utilized in the synthesis of polymers for various applications, including in the pharmaceutical and dental fields. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

IUPAC Name: 2-ethoxyethyl 2-methylprop-2-enoate

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

Appearance: Colorless liquid

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Ethoxyethyl methacrylate**, providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **2-Ethoxyethyl methacrylate** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **2-Ethoxyethyl Methacrylate**[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.14	S	1H	=CH ₂ (cis)
5.58	S	1H	=CH2 (trans)
4.30	t	2H	-O-CH ₂ -CH ₂ -O-
3.68	t	2H	-O-CH ₂ -CH ₂ -O-
3.51	q	2H	-O-CH ₂ -CH ₃
1.95	S	3H	-C(CH ₃)=CH ₂
1.21	t	3H	-O-CH ₂ -CH ₃

Data acquired in CDCl₃ at 400 MHz.

Table 2: 13C NMR Spectroscopic Data for **2-Ethoxyethyl Methacrylate**[2]



Chemical Shift (ppm)	Assignment
167.2	C=O (ester)
136.2	-C(CH ₃)=CH ₂
125.8	=CH ₂
68.9	-O-CH ₂ -CH ₂ -O-
66.5	-O-CH ₂ -CH ₂ -O-
63.9	-O-CH ₂ -CH ₃
18.3	-C(CH ₃)=CH ₂
15.1	-O-CH₂-CH₃

Data acquired in CDCl3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **2-Ethoxyethyl methacrylate** are detailed below.

Table 3: IR Spectroscopic Data for **2-Ethoxyethyl Methacrylate**[3][4][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Strong	C-H stretch (alkane)
1720	Strong	C=O stretch (ester)
1638	Medium	C=C stretch (alkene)
1165	Strong	C-O stretch (ester/ether)

Spectrum typically acquired as a neat liquid film.

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in significant fragmentation, providing a fingerprint of the molecule's structure.

Table 4: Key Mass Spectrometry (EI) Data for 2-Ethoxyethyl Methacrylate[1][4]

m/z	Relative Intensity (%)	Assignment of Fragment lon
158	Low	[M] ⁺ (Molecular Ion)
113	High	[M - OCH ₂ CH ₃] ⁺
87	High	[M - OCH ₂ CH ₂ OCH ₂ CH ₃] ⁺ or [CH ₂ =C(CH ₃)COOCH ₂ CH ₂] ⁺
72	Base Peak	[CH ₂ OCH ₂ CH ₂ O] ⁺
69	High	[CH ₂ =C(CH ₃)C=O] ⁺
45	High	[OCH ₂ CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Ethoxyethyl methacrylate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6] The solution should be clear and free of any particulate matter.
- NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:



- Set the spectral width to approximately 16 ppm.
- Use a pulse angle of 30-45 degrees.
- The acquisition time should be around 3-4 seconds with a relaxation delay of 1-2 seconds.
- Typically, 8-16 scans are sufficient for a high-quality spectrum.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A pulse angle of 45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical.
 - A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-tonoise ratio.
- Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As 2-Ethoxyethyl methacrylate is a liquid, the spectrum can be acquired directly as a neat thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a standard mid-IR source, a KBr beam splitter, and a DTGS detector.
- Data Acquisition (Thin Film Method):
 - Place a single drop of the neat liquid sample between two polished potassium bromide
 (KBr) or sodium chloride (NaCl) salt plates.[7]



- Gently press the plates together to form a thin, uniform film.
- Mount the plates in the spectrometer's sample holder.
- Data Acquisition (ATR Method):
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Spectral Collection:
 - Collect a background spectrum of the empty beam path (or the clean ATR crystal).
 - Collect the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
- Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

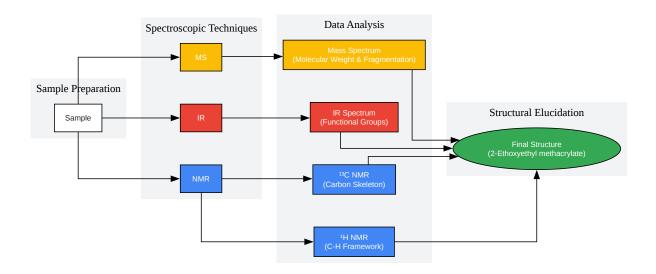
- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct insertion probe.[9][10] The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positive ions (the molecular ion and various fragment ions) are
 accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
 separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value.



 Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus the m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like **2-Ethoxyethyl methacrylate** using the spectroscopic techniques described.



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Caption: Workflow for Spectroscopic Analysis.

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